molecular formula C8H20Cl2N2 B1486058 N,N,2,2-Tetramethyl-3-pyrrolidinamine dihydrochloride CAS No. 2206970-46-7

N,N,2,2-Tetramethyl-3-pyrrolidinamine dihydrochloride

Cat. No. B1486058
CAS RN: 2206970-46-7
M. Wt: 215.16 g/mol
InChI Key: SGEVZEFMWBIPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound like “N,N,2,2-Tetramethyl-3-pyrrolidinamine dihydrochloride” would likely involve a pyrrolidine core (a five-membered ring with one nitrogen and four carbon atoms), with methyl groups attached to the nitrogen and two of the carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Without specific information, it’s difficult to predict the exact reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of similar compounds include a certain solubility in water and a specific melting point .

Mechanism of Action

The mechanism of action would depend on the application of the compound. For example, some pyrrolidine derivatives are used in medicinal chemistry and could interact with biological targets in specific ways .

Safety and Hazards

Like all chemicals, handling “N,N,2,2-Tetramethyl-3-pyrrolidinamine dihydrochloride” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and handling information .

Future Directions

The future research directions would depend on the current applications of the compound. Potential areas could include medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N,N,2,2-tetramethylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2)7(10(3)4)5-6-9-8;;/h7,9H,5-6H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEVZEFMWBIPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)N(C)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2,2-Tetramethyl-3-pyrrolidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,2,2-Tetramethyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 2
N,N,2,2-Tetramethyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 3
N,N,2,2-Tetramethyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 4
N,N,2,2-Tetramethyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 5
N,N,2,2-Tetramethyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 6
N,N,2,2-Tetramethyl-3-pyrrolidinamine dihydrochloride

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